1,3-Diethyl 5-(2-chloroacetamido)benzene-1,3-dicarboxylate
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Overview
Description
Preparation Methods
The synthesis of 1,3-Diethyl 5-(2-chloroacetamido)benzene-1,3-dicarboxylate involves several steps. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure high yield and purity . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
1,3-Diethyl 5-(2-chloroacetamido)benzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Hydrolysis: The ester groups in the compound can be hydrolyzed to form the corresponding carboxylic acids.
Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3-Diethyl 5-(2-chloroacetamido)benzene-1,3-dicarboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,3-Diethyl 5-(2-chloroacetamido)benzene-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The chloroacetamido group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. This interaction can affect various cellular processes and pathways, contributing to the compound’s biological and therapeutic effects .
Comparison with Similar Compounds
1,3-Diethyl 5-(2-chloroacetamido)benzene-1,3-dicarboxylate can be compared with other similar compounds, such as:
1,3-Diethyl 5-(2-bromoacetamido)benzene-1,3-dicarboxylate: Similar structure but with a bromoacetamido group instead of a chloroacetamido group.
1,3-Diethyl 5-(2-iodoacetamido)benzene-1,3-dicarboxylate: Contains an iodoacetamido group, offering different reactivity and properties.
1,3-Diethyl 5-(2-fluoroacetamido)benzene-1,3-dicarboxylate: Features a fluoroacetamido group, which can influence its chemical behavior and applications.
The uniqueness of this compound lies in its specific reactivity and selectivity, making it suitable for a wide range of applications in scientific research and industry .
Properties
IUPAC Name |
diethyl 5-[(2-chloroacetyl)amino]benzene-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO5/c1-3-20-13(18)9-5-10(14(19)21-4-2)7-11(6-9)16-12(17)8-15/h5-7H,3-4,8H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZKEZMMXOJFKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)NC(=O)CCl)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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